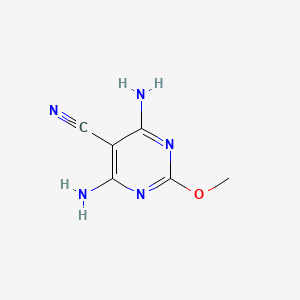
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile typically involves multiple steps. . This is followed by a condensation reaction with cyanamide and a deacidification agent to form the intermediate compound. The final step involves a cyclization reaction with a Lewis acid protecting agent and dry hydrogen chloride gas .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. One such method involves the preparation of 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization. This is followed by methylation using dimethyl sulfate in a one-pot process . This method simplifies the process route, improves reaction conditions, and enhances product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, cyanamide for condensation, and various Lewis acids for cyclization . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a core structure in the synthesis of various drugs, including anticancer and antibacterial agents.
Biological Research: It serves as a building block for molecules that can inhibit specific enzymes or proteins, making it useful in studying biological pathways.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: This compound is structurally similar but lacks the methoxy and carbonitrile groups.
4,6-Diamino-2-pyrimidinethiol: This compound has a thiol group instead of a methoxy group.
Uniqueness
4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in medicinal chemistry for the development of drugs with specific biological activities .
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4,6-diamino-2-methoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11) |
InChI Key |
PXHMHOCAKWONKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=N1)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


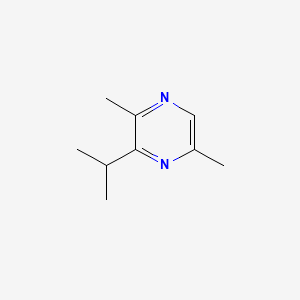

![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
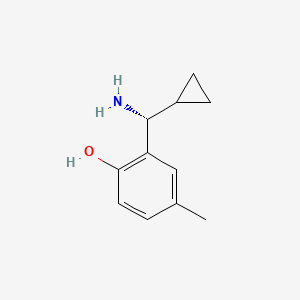
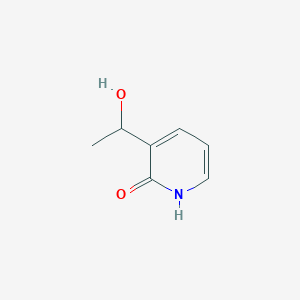

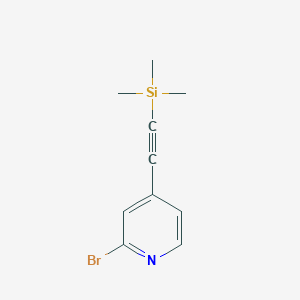
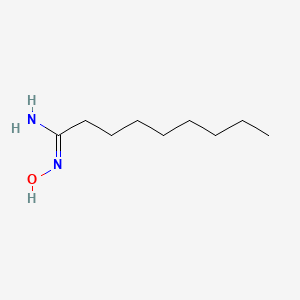

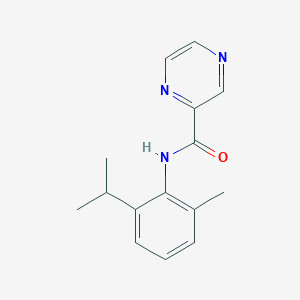

![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
